molecular formula C12H9F3N2O2 B6157760 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid CAS No. 1245171-61-2

1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B6157760
CAS No.: 1245171-61-2
M. Wt: 270.2
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Description

1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its trifluoromethyl group and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl-metal reagents.

  • Methylation: The methylation step involves the addition of a methyl group to the pyrazole ring, often using methylating agents like methyl iodide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyrazole ring or the trifluoromethyl group can lead to various functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Formed through the reduction of the pyrazole ring.

  • Functionalized Derivatives: Resulting from substitution reactions at different positions on the molecule.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)benzene: A simpler aromatic compound lacking the pyrazole ring.

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid: A related pyrazole derivative with a boronic acid group.

Uniqueness: 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrazole ring, which imparts unique chemical and biological properties not found in simpler derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Properties

CAS No.

1245171-61-2

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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